molecular formula C23H23N3O3S B2886269 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 893993-25-4

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

カタログ番号: B2886269
CAS番号: 893993-25-4
分子量: 421.52
InChIキー: WGUVMPBBVOUEMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic organic molecule featuring a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a sulfanyl linker. The tetrahydroquinoline moiety is conjugated via an ethanone bridge.

特性

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-28-20-11-9-17(14-21(20)29-2)18-10-12-22(25-24-18)30-15-23(27)26-13-5-7-16-6-3-4-8-19(16)26/h3-4,6,8-12,14H,5,7,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUVMPBBVOUEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and pyridazine derivatives, which are subjected to various reaction conditions to form the desired product. Common synthetic routes may involve:

    Nucleophilic substitution reactions: These reactions can be used to introduce the sulfanyl group.

    Cyclization reactions: These are employed to form the quinoline and pyridazine rings.

    Condensation reactions: These reactions help in linking the quinoline and pyridazine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

化学反応の分析

Types of Reactions

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to form sulfoxides or sulfones.

    Reduction: This reaction can reduce the quinoline or pyridazine rings.

    Substitution: This reaction can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can form sulfoxides or sulfones.

    Reduction: Can form reduced quinoline or pyridazine derivatives.

    Substitution: Can form various substituted quinoline or pyridazine derivatives.

科学的研究の応用

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

作用機序

The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to various biological effects.

    Receptors: The compound may bind to specific receptors, modulating their activity and resulting in physiological responses.

    Pathways: The compound may influence specific biochemical pathways, altering cellular functions.

類似化合物との比較

a. Pyridazine Derivatives

The pyridazine ring in the target compound is a key feature shared with other bioactive molecules. For example:

  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9, ) contains a pyridine ring with a benzodioxin substituent. Unlike the target compound, it lacks the sulfanyl linker and tetrahydroquinoline moiety but shares methoxy and aromatic substitution patterns, which may influence solubility and receptor binding.

b. Tetrahydroquinoline-Based Compounds

  • 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one () incorporates a tetrahydroquinoline-like pyridinyl-pyrazolopyrimidinone system. This compound, developed as MK-1775 (a Wee1 kinase inhibitor), highlights the pharmacological relevance of tetrahydroquinoline derivatives in targeting kinase pathways. The target compound’s ethanone bridge and sulfanyl group may confer distinct electronic properties compared to the allyl and piperazine substituents in MK-1773.

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic tools like SHELX () and ORTEP-3 () are widely used to resolve molecular geometries and intermolecular interactions. For example:

  • Hydrogen-bonding patterns, as analyzed via graph set theory (), could predict the target compound’s crystal packing. The 3,4-dimethoxyphenyl group may engage in C–H···O interactions, while the sulfanyl linker could participate in S···π contacts.
  • Software suites like WinGX () enable refinement of crystallographic data, which would be critical for confirming the target compound’s conformation.

Data Table: Key Properties of Analogues

Compound Name Core Structure Key Substituents Potential Applications Reference
2-{[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(tetrahydroquinolin-1-yl)ethan-1-one (Target) Pyridazine + Quinoline 3,4-Dimethoxyphenyl, sulfanyl linker Kinase inhibition (hypothetical) N/A
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine Benzodioxin, dimethylaminomethyl Research use
MK-1775 (1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-pyrazolopyrimidin-3-one) Pyrazolopyrimidinone Piperazine, allyl Wee1 kinase inhibitor

生物活性

The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one , identified by its CAS number 872688-83-0 , is a novel chemical structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 366.43 g/mol . The structure features a pyridazinyl ring linked to a sulfanyl group and a tetrahydroquinoline moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18N2O3S
Molecular Weight366.43 g/mol
CAS Number872688-83-0
SMILESCOc1cc(ccc1OC)c1ccc(nn1)SCC(=O)c1ccccc1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazinyl ring and subsequent introduction of the sulfanyl and tetrahydroquinoline groups. Specific methods may vary but often include cyclization and substitution reactions under controlled conditions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyridazine can inhibit the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets may enhance its anticancer efficacy.

Case Study:
A study evaluated the cytotoxic effects of related pyridazine derivatives on murine leukemia WEHI-3 cells. Results indicated that these compounds demonstrated dose-dependent cytotoxicity, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

Compounds containing sulfanyl groups are often explored for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit moderate to significant antibacterial and antifungal activities. These effects could be attributed to the lipophilicity of the molecule, which enhances membrane permeability and disrupts microbial cellular integrity.

Research Findings:
A comparative analysis showed that compounds with increased lipophilicity had higher antibacterial activity against Gram-positive bacteria . This suggests that modifications to the chemical structure could further optimize antimicrobial efficacy.

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which play a crucial role in neurodegenerative diseases such as Alzheimer's. Compounds similar to 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one have been shown to selectively inhibit butyrylcholinesterase (BChE), making them potential candidates for treating cognitive decline.

Inhibitory Activity:
In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to established cholinesterase inhibitors like physostigmine . This highlights their potential as therapeutic agents in managing cholinergic dysfunction.

The biological activity of this compound likely arises from its interaction with various molecular targets within cells. The sulfanyl group may facilitate binding to receptors or enzymes involved in critical signaling pathways. Additionally, the unique structural features allow for selective modulation of biological processes.

Q & A

Q. What are the recommended synthetic routes for this compound, and what conditions optimize yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions.
  • Step 2 : Introduction of the sulfanyl group using thiolation agents (e.g., Lawesson’s reagent) under inert atmospheres.
  • Step 3 : Coupling with the tetrahydroquinoline moiety via nucleophilic substitution or Mitsunobu reactions. Optimization : Use ethanol or dimethylformamide (DMF) as solvents, temperatures between 60–80°C, and catalysts like p-toluenesulfonic acid (PTSA) for eco-friendly solid-state synthesis . Purification via column chromatography or recrystallization improves purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • 1H/13C NMR : Look for the methoxy proton singlet at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–8.0 ppm range. The tetrahydroquinoline methylene groups appear as multiplet signals near δ 1.5–2.5 ppm .
  • Mass Spectrometry (MS) : Expect molecular ion peaks matching the molecular formula (C₂₃H₂₃N₃O₃S) and fragment ions corresponding to pyridazine (m/z 105) and tetrahydroquinoline (m/z 133) cleavage.
  • FT-IR : Sulfanyl (C–S) stretching at 600–700 cm⁻¹ and carbonyl (C=O) absorption near 1680 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic environment of the sulfanyl bridge influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfanyl group acts as a leaving group in nucleophilic substitutions due to its moderate electronegativity. Density Functional Theory (DFT) studies suggest that electron-withdrawing substituents (e.g., 3,4-dimethoxyphenyl) enhance its reactivity by polarizing the C–S bond. For example, reactions with amines proceed efficiently in DMF at 80°C, yielding thioether derivatives . Kinetic studies using HPLC monitoring are recommended to quantify reaction rates .

Q. What strategies can resolve contradictory bioactivity data across different cell lines for this compound?

Contradictions often arise from variations in cell membrane permeability or metabolic enzyme expression. Strategies include:

  • Metabolic Profiling : Use LC-MS to identify active metabolites in different cell lines .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxy or sulfanyl groups to isolate critical pharmacophores .
  • Assay Standardization : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and consistent incubation times .

Q. How can computational methods predict the binding affinity of this compound with target enzymes, and what validation experiments are necessary?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). The tetrahydroquinoline moiety often occupies hydrophobic pockets, while the pyridazine ring forms hydrogen bonds .
  • MD Simulations : Run 100-ns trajectories to assess binding stability.
  • Validation : Validate predictions with surface plasmon resonance (SPR) for kinetic binding constants or enzymatic inhibition assays (IC₅₀ measurements) .

Q. What experimental approaches are recommended to study the oxidative stability of the dimethoxyaryl-pyridazine system under physiological conditions?

  • Forced Degradation : Expose the compound to H₂O₂ (0.1–1.0%) at 37°C and monitor degradation products via UPLC-QTOF-MS.
  • Electrochemical Analysis : Cyclic voltammetry in PBS (pH 7.4) identifies oxidation potentials; the 3,4-dimethoxyphenyl group is prone to oxidation at ~0.8 V .
  • Stabilization Strategies : Co-administration with antioxidants (e.g., ascorbic acid) or formulation in lipid nanoparticles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。